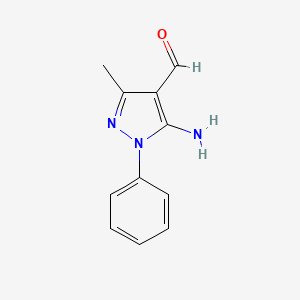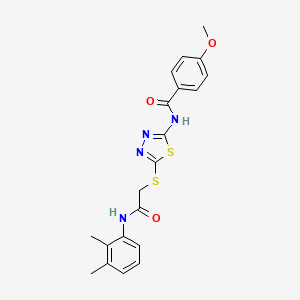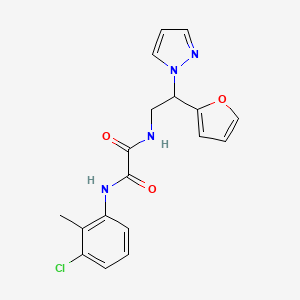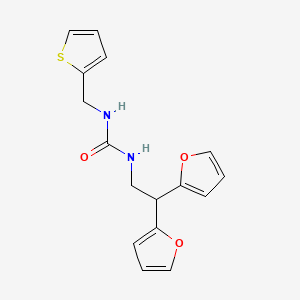
1-(2,2-Di(furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,2-Di(furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea, also known as DFTU, is a chemical compound that has gained interest in the scientific community due to its potential applications in the field of medicine. It is a urea derivative that contains both furan and thiophene rings, which are known to have biological activity. In
Scientific Research Applications
Synthesis and Characterization
The synthesis of novel pyridine and naphthyridine derivatives involves reactions of compounds like 2-[1-(Furan- or thiophen-2-yl)ethylidene)malononitriles with urea derivatives to afford pyrimido[4,5-H][1,6]naphthyridine derivatives. This process highlights the versatility of furan- and thiophen-yl compounds in creating complex molecules with potential for further functionalization and study (Abdelrazek, Kassab, Metwally, & Sobhy, 2010).
Bioactivity
1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea was synthesized and found to exhibit broad-spectrum activity against pathogens such as Escherichia coli, Salmonella typhi, and Staphylococcus aureus, indicating potential medicinal applications. This demonstrates the bioactivity of compounds structured similarly to "1-(2,2-Di(furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea" and their relevance in developing novel drugs (Donlawson, Nweneka, Orie, & Okah, 2020).
Chemical Properties and Applications
The study on the synthesis, characterization, and computational analyses of urea and thiourea derivatives, including 1,3-bis[(E)-furan-2-yl)methylene]urea and 1,3-bis[(E)-furan-2-yl)methylene]thiourea, provides insights into their antibacterial and antifungal activities. These findings suggest the potential of similar compounds in pharmaceutical and agricultural applications, showcasing their chemical versatility and application range (Alabi, Abdulsalami, Adeoye, Aderinto, & Adigun, 2020).
Photoluminescent Properties
Compounds with furan and thiophene structures are investigated for their photoluminescent properties, indicating their potential in materials science, particularly in the development of light-emitting devices and sensors. This application is pivotal in advancing technologies that require organic compounds with specific luminescent characteristics (Zhang, Zhang, Wang, Yao, Wang, Wang, Jing, Liang, & Zhang, 2017).
Solar Energy Conversion
The role of furan and thiophene derivatives in dye-sensitized solar cells, specifically examining the effect of conjugated linkers on device performance, reveals an important application in renewable energy technologies. These findings underscore the utility of such compounds in enhancing the efficiency of solar cells, contributing to the development of more sustainable energy sources (Kim, Kim, Sakong, Namgoong, Park, Ko, Lee, Lee, & Kim, 2011).
properties
IUPAC Name |
1-[2,2-bis(furan-2-yl)ethyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c19-16(17-10-12-4-3-9-22-12)18-11-13(14-5-1-7-20-14)15-6-2-8-21-15/h1-9,13H,10-11H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYBLFZYSNYRJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)NCC2=CC=CS2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

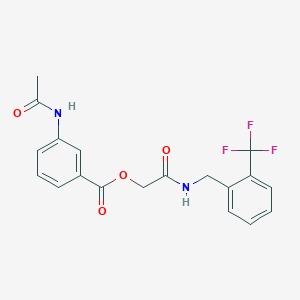
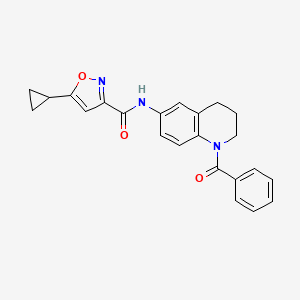
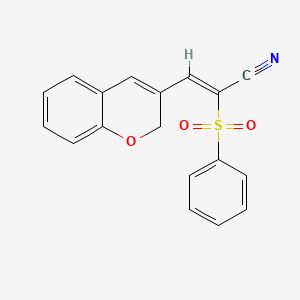
![5-bromo-2-ethoxy-N-{4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl}benzenesulfonamide](/img/structure/B2774480.png)

![N-[4-[3-(3-nitrophenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2774482.png)
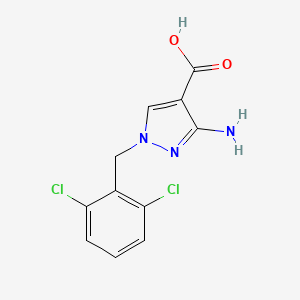

![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,2-diphenylacetamide](/img/structure/B2774487.png)
![methyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2774489.png)
